3-Bromo-1-benzothiophene-2-sulfonyl fluoride
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Overview
Description
3-Bromo-1-benzothiophene-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H4BrFO2S2. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-benzothiophene-2-sulfonyl fluoride typically involves the bromination of benzothiophene followed by sulfonylation and fluorination. One common method starts with the bromination of benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromobenzothiophene is then subjected to sulfonylation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group. Finally, the sulfonyl chloride intermediate is treated with a fluorinating agent like potassium fluoride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-benzothiophene-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfur atom in the sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used in these reactions.
Major Products Formed
Scientific Research Applications
3-Bromo-1-benzothiophene-2-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of 3-Bromo-1-benzothiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-benzothiophene-2-sulfonyl chloride: Similar structure but with a chloride instead of a fluoride group.
3-Bromo-1-benzothiophene-2-sulfonamide: Contains an amide group instead of a fluoride.
3-Bromo-1-benzothiophene-2-sulfonic acid: Contains a sulfonic acid group instead of a fluoride.
Uniqueness
3-Bromo-1-benzothiophene-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and binding properties. This makes it particularly useful in the design of enzyme inhibitors and as a versatile building block in organic synthesis .
Properties
IUPAC Name |
3-bromo-1-benzothiophene-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIGHBQFOULNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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